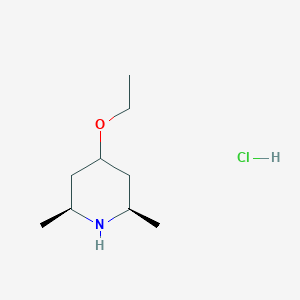

(2R,6S)-4-Ethoxy-2,6-dimethylpiperidine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,6S)-4-Ethoxy-2,6-dimethylpiperidine;hydrochloride, commonly known as EEDQ, is a chemical compound that is widely used in scientific research. EEDQ is a reagent that is used to crosslink proteins and peptides, which helps to study protein-protein interactions and protein structure. The compound is also used to modify amino acids and peptides, which can alter their biological activity.

Scientific Research Applications

Catalytic Activity : Vidal‐Ferran et al. (1998) demonstrated the use of polymer-supported amino alcohols derived from compounds like (2R,6S)-4-Ethoxy-2,6-dimethylpiperidine;hydrochloride in the catalytic addition of diethylzinc to benzaldehyde. This process was shown to be highly efficient and offered significant enantiomeric excess (Vidal‐Ferran et al., 1998).

Ganglionic Blocking Action : A study by Vidal-Beretervide et al. (1966) explored the ganglionic blocking properties of various methylpiperidines, including 2,6-dimethylpiperidine. The research indicated that increasing the number of methyl substituents at the 2- and 6-positions augments the ganglionic blocking action, suggesting potential applications in neuropharmacology (Vidal-Beretervide et al., 1966).

Nuclear Magnetic Resonance Studies : Booth et al. (1968) conducted proton magnetic resonance studies on cis- and trans-2,6-Dimethylpiperidine, providing insights into the stereochemical configurations of these compounds. This type of research is crucial for understanding the molecular structures and potential chemical applications of such compounds (Booth et al., 1968).

Conversion Under Microwave Irradiation : Gopalakrishnan et al. (2007) reported a method for the rapid conversion of certain diarylpiperidin-4-ones into diazepan-5-ones using microwave irradiation. This study highlights the potential of this compound in facilitating chemical transformations in a microwave-induced environment (Gopalakrishnan et al., 2007).

X-ray and NMR Structural Analysis : Ostrowska et al. (2015) synthesized derivatives related to this compound and analyzed their solid-state structures using X-ray and 13C CP/MAS NMR techniques. This research contributes to the understanding of molecular configurations and the interaction of such compounds in different states (Ostrowska et al., 2015).

properties

IUPAC Name |

(2R,6S)-4-ethoxy-2,6-dimethylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-4-11-9-5-7(2)10-8(3)6-9;/h7-10H,4-6H2,1-3H3;1H/t7-,8+,9?; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQCRHOSLOUKTD-VMNZFRLGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(NC(C1)C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1C[C@H](N[C@H](C1)C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylbutanamide](/img/structure/B2356167.png)

![((1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B2356169.png)

![8-cyclohexyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2356174.png)

![1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2356176.png)

![1,3-Bis(3-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2356177.png)

![3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine](/img/no-structure.png)

![N-(2-fluorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2356182.png)

![N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2356186.png)

![5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-3-carboxamide](/img/structure/B2356187.png)